molecular formula C20H25N3O2 B2738479 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one CAS No. 1171477-54-5

1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one

Cat. No.: B2738479
CAS No.: 1171477-54-5
M. Wt: 339.439
InChI Key: XNCRTDQAEWGKBK-UHFFFAOYSA-N
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Description

1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one is a small-molecule compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

The synthesis of 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the oxadiazole intermediate with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Attachment of the phenylbutanone group: The final step involves the coupling of the piperidine-oxadiazole intermediate with a phenylbutanone derivative, which can be achieved through various coupling reactions such as Friedel-Crafts acylation or other carbon-carbon bond-forming reactions.

Industrial production methods for this compound may involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one can be compared with other similar compounds, such as:

    (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone: This compound shares the oxadiazole and piperidine moieties but differs in the attached groups, leading to different chemical and biological properties.

    (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone: This compound has a similar structure but includes a methoxyphenyl group, which may influence its reactivity and applications.

Properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-17(14-6-4-3-5-7-14)20(24)23-12-10-16(11-13-23)19-22-21-18(25-19)15-8-9-15/h3-7,15-17H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCRTDQAEWGKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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